6-(2-Methoxyphenyl)pyrazin-2-amine
Description
Fundamental Chemical Significance of the Pyrazine (B50134) Scaffold in Organic and Medicinal Chemistry
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para arrangement, is a cornerstone of modern organic and medicinal chemistry. nih.govresearchgate.net This scaffold is not merely a passive framework but an active participant in molecular interactions, a property attributable to its unique electronic and structural characteristics. The nitrogen atoms in the pyrazine ring are electron-withdrawing, which imparts a degree of electron deficiency to the aromatic system. This feature influences the molecule's reactivity, allowing for a diverse range of chemical modifications.
In the sphere of medicinal chemistry, the pyrazine nucleus is a privileged scaffold, frequently incorporated into the architecture of therapeutic agents. nih.gov Its presence can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. The nitrogen atoms can act as hydrogen bond acceptors, crucial for binding to biological targets like enzymes and receptors. Furthermore, the pyrazine ring can serve as a bioisosteric replacement for other aromatic systems, enabling chemists to fine-tune a drug's metabolic stability, solubility, and toxicity profile. The clinical relevance of this scaffold is underscored by its presence in a number of established drugs. researchgate.net
Structural Classification of Pyrazine Derivatives and their Chemical Versatility
The chemical versatility of pyrazines stems from the myriad ways in which the core ring can be substituted. Pyrazine derivatives can be broadly classified based on the nature and position of their substituents. Simple alkyl- and aryl-substituted pyrazines are common, often contributing to the characteristic aromas of various foods and beverages. nih.gov More complex functionalization introduces a wide array of chemical properties and potential applications.
Functionalized pyrazines can include:
Aminopyrazines: The introduction of an amino group, as seen in 2-aminopyrazine (B29847), provides a key synthetic handle for further molecular elaboration. acs.org The amino group can be acylated, alkylated, or used in cross-coupling reactions to build more complex structures. researchgate.net These derivatives are of significant interest in medicinal chemistry for their potential as kinase inhibitors and other therapeutic agents. nih.gov
Hydroxypyrazines (Pyrazinones): These compounds exist in tautomeric equilibrium with their keto forms and are important intermediates in the synthesis of various biologically active molecules. google.com
Halogenated Pyrazines: Chloro- or bromo-substituted pyrazines are valuable precursors in cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, allowing for the introduction of aryl, heteroaryl, or other functional groups.
Pyrazine Carboxylic Acids and Esters: These derivatives provide a route to amides and other functional groups, further expanding the chemical space accessible from the pyrazine core.
The ability to strategically place different functional groups around the pyrazine ring allows for precise control over the molecule's three-dimensional shape, electronic distribution, and intermolecular interactions.
Overview of 6-(2-Methoxyphenyl)pyrazin-2-amine within the Broader Context of Functionalized Pyrazine Systems
This compound is a prime example of a highly functionalized pyrazine derivative that has emerged from the strategic exploration of this chemical space. This molecule features a 2-aminopyrazine core, which, as previously discussed, is a key building block in medicinal chemistry. The substitution pattern is particularly noteworthy:
An amino group at the 2-position, which can act as a hydrogen bond donor and a point for further chemical modification.
A 2-methoxyphenyl group at the 6-position. The ortho-methoxy substituent on the phenyl ring introduces specific steric and electronic features. The methoxy (B1213986) group can influence the conformation of the phenyl ring relative to the pyrazine core and can also participate in hydrogen bonding or other interactions with a biological target.
Recent research has highlighted the significance of 2,6-disubstituted pyrazines, with analogues of this compound being investigated as potent and selective inhibitors of protein kinases, such as Casein Kinase 2 (CSNK2A), which are implicated in various diseases, including viral infections and cancer. The synthesis of such compounds often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce the aryl substituent at the 6-position of a suitably functionalized 2-aminopyrazine precursor. The exploration of ortho-substituted aniline (B41778) derivatives, like the 2-methoxyphenyl moiety, has been a key strategy in optimizing the selectivity and potency of these kinase inhibitors.
Table 1: Predicted Physicochemical Properties of 5-(4-methoxyphenyl)pyrazin-2-amine
| Property | Value |
| Molecular Formula | C11H11N3O |
| Monoisotopic Mass | 201.09021 Da |
| Predicted XlogP | 1.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
Data obtained from PubChem for CID 15674386. It is important to note that this data is for an isomer and may differ from the properties of this compound.
Historical Context of Pyrazine Research and Evolution of Synthetic Strategies
The history of pyrazine chemistry dates back to the 19th century, with some of the earliest synthetic reactions still being relevant today. The Staedel–Rugheimer pyrazine synthesis, first reported in 1876, involved the reaction of a 2-chloroacetophenone (B165298) with ammonia (B1221849) to form an amino ketone, which then undergoes condensation and oxidation to yield a pyrazine. A variation of this is the Gutknecht pyrazine synthesis of 1879, which also relies on the self-condensation of an α-ketoamine.
Over the decades, the synthetic toolbox for accessing pyrazine derivatives has expanded significantly. Key developments include:
Condensation Reactions: The classical approach involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. This method remains a fundamental strategy for the formation of the pyrazine ring.
Metal-Catalyzed Cross-Coupling Reactions: The advent of palladium-catalyzed reactions, such as the Suzuki, Stille, and Buchwald-Hartwig couplings, has revolutionized the synthesis of functionalized pyrazines. These methods allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex, polysubstituted pyrazines that were previously difficult to access.
Functional Group Interconversion: A vast array of reactions have been developed to modify existing pyrazine scaffolds. For instance, halogenated pyrazines can be converted to a wide range of other derivatives through nucleophilic substitution or cross-coupling reactions. Aminopyrazines can be synthesized from the corresponding chloropyrazines by reaction with ammonia or amines at elevated temperatures.
Modern Synthetic Methods: More recent advancements include the use of microwave-assisted synthesis to accelerate reaction times and improve yields, as well as the development of novel cyclization strategies and the use of solid-phase synthesis for the creation of pyrazine libraries for high-throughput screening.
The evolution of these synthetic strategies has been driven by the increasing demand for novel pyrazine derivatives in various fields, particularly in the pharmaceutical industry, where the ability to rapidly synthesize and test a diverse range of analogues is crucial for drug discovery.
Structure
3D Structure
Properties
IUPAC Name |
6-(2-methoxyphenyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-10-5-3-2-4-8(10)9-6-13-7-11(12)14-9/h2-7H,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQARVMUFGEYRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671737 | |
| Record name | 6-(2-Methoxyphenyl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159821-13-2 | |
| Record name | 6-(2-Methoxyphenyl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 6 2 Methoxyphenyl Pyrazin 2 Amine
Established Synthetic Pathways for the Pyrazine (B50134) Core and its Aryl Substituents
The construction of the 6-(2-methoxyphenyl)pyrazin-2-amine scaffold can be approached by first forming a functionalized aminopyrazine precursor, followed by the introduction of the 2-methoxyphenyl group, or by building the substituted pyrazine ring through cyclization of appropriately chosen linear precursors.
The synthesis of the key intermediate, 2-aminopyrazine (B29847), is a critical first step in many synthetic routes. A common industrial and laboratory method involves the reaction of a 2-halopyrazine, such as 2-chloropyrazine or 2-bromopyrazine, with ammonia (B1221849). google.com This nucleophilic aromatic substitution (SNAr) reaction is typically performed at elevated temperatures and pressures in a suitable solvent like ethanol. google.com For example, heating 2-chloropyrazine with anhydrous ammonia in ethanol can yield 2-aminopyrazine. google.com
Once formed, the 2-aminopyrazine precursor must be functionalized to allow for the attachment of the 2-methoxyphenyl group. This is typically achieved by introducing a halogen atom at the 6-position of the pyrazine ring. The synthesis of favipiravir, another pyrazine derivative, involves a regioselective chlorination of 2-aminopyrazine as a key step, demonstrating the feasibility of such functionalization. nih.gov This halogenated 6-halo-pyrazin-2-amine then serves as a versatile substrate for subsequent cross-coupling reactions.
Catalytic cross-coupling reactions are powerful and widely used methods for forming carbon-carbon and carbon-nitrogen bonds, representing the most efficient strategies for linking the 2-methoxyphenyl group to the pyrazine core.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a premier method for forming the aryl-pyrazine C-C bond. It involves the coupling of a halo-aminopyrazine (e.g., 6-bromo-pyrazin-2-amine) with an arylboronic acid (in this case, (2-methoxyphenyl)boronic acid). researchgate.netmdpi.com The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], in the presence of a base (e.g., Na2CO3, K3PO4) and a suitable solvent system like a mixture of DME and aqueous ethanol. mdpi.comnih.gov The versatility of the Suzuki-Miyaura coupling allows for a broad range of functional groups to be tolerated, making it highly suitable for complex molecule synthesis. researchgate.netmdpi.com
Buchwald-Hartwig Amination: While the Suzuki coupling is ideal for forming the C-C bond, the Buchwald-Hartwig amination is a key reaction for forming C-N bonds. wikipedia.org This palladium-catalyzed reaction could be employed in an alternative synthetic route where 6-(2-methoxyphenyl)-2-chloropyrazine is coupled with an ammonia equivalent. acsgcipr.orgorganic-chemistry.org The development of sophisticated phosphine ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide variety of aryl halides and amines under relatively mild conditions. wikipedia.orgnih.gov The reaction typically requires a palladium catalyst, a bulky phosphine ligand (like Xantphos), and a base such as sodium tert-butoxide. acsgcipr.orgnih.gov
Below is a table summarizing typical conditions for these key cross-coupling reactions.
| Reaction | Catalyst | Ligand | Base | Solvent | Typical Substrates |
| Suzuki-Miyaura | Pd(PPh3)4, Pd(dppf)Cl2 | PPh3, dppf | K3PO4, Na2CO3, Cs2CO3 | Dioxane, Toluene, DME/Water | Aryl Halides & Arylboronic Acids |
| Buchwald-Hartwig | Pd2(dba)3, Pd(OAc)2 | Xantphos, BINAP, tBuDavePhos | NaOt-Bu, K2CO3, Cs2CO3 | Toluene, Dioxane | Aryl Halides & Amines/Ammonia |
Other transition metal-catalyzed cross-coupling reactions, utilizing metals like cobalt nih.gov or iron semanticscholar.org, have also been developed for the arylation of heterocycles and offer potential alternative pathways.
The pyrazine ring itself can be constructed through various cyclization strategies. The classical and most fundamental method is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation. researchgate.netslideshare.net To synthesize a substituted pyrazine like this compound, this would require appropriately substituted precursors. For instance, a substituted glyoxal could react with an aminoacetamidine to form the desired aminopyrazine skeleton.
Another established pathway involves the acceptorless dehydrogenative coupling of β-amino alcohols, catalyzed by manganese pincer complexes, which forms the pyrazine ring through a sequential cyclization and dehydrogenation process. nih.gov Additionally, pyrazine rings can be formed through the self-dimerization of α-aminocarbonyl compounds, which undergo a sequential cyclization and condensation. researchgate.net These methods provide alternative routes to the pyrazine core, which can then be further functionalized.
Advanced Synthetic Techniques and Reaction Optimization for this compound
Recent advancements in synthetic chemistry have focused on improving the efficiency, sustainability, and scalability of chemical processes. These principles are applicable to the synthesis of pyrazine derivatives, including this compound.
Green chemistry aims to reduce the environmental impact of chemical processes. For pyrazine synthesis, this includes the development of one-pot reactions, the use of environmentally benign solvents, and biocatalysis. tandfonline.comtandfonline.com One-pot syntheses are particularly efficient as they reduce the need for intermediate purification steps, saving time, resources, and minimizing waste. tandfonline.com
Biocatalysis offers a greener alternative to traditional chemical catalysis. For instance, the synthesis of pyrazinamide (B1679903) derivatives has been achieved using enzymes like Lipozyme® TL IM in a continuous-flow microreactor. rsc.org This method operates under mild conditions (e.g., 45 °C) in greener solvents like tert-amyl alcohol, offering high yields and efficiency. rsc.org Such chemoenzymatic approaches represent a significant step towards sustainable pharmaceutical manufacturing. researchgate.net
| Green Approach | Description | Advantages | Reference Example |
| One-Pot Synthesis | Multiple reaction steps are carried out in a single reactor without isolating intermediates. | Reduced waste, cost-effective, time-saving. | Environmentally benign method for pyrazine derivatives. tandfonline.com |
| Biocatalysis | Use of enzymes as catalysts for chemical transformations. | Mild reaction conditions, high selectivity, biodegradable catalysts. | Continuous-flow enzymatic synthesis of pyrazinamides. rsc.org |
| Alternative Solvents | Replacement of hazardous organic solvents with greener alternatives like water or bio-based solvents. | Reduced toxicity and environmental pollution. | Suzuki-Miyaura reactions in aqueous media. researchgate.net |
The transition from laboratory-scale synthesis to industrial production requires robust, safe, and scalable protocols. For pyrazine derivatives, this often involves optimizing reaction conditions and employing technologies like continuous flow manufacturing. acs.orgresearchgate.net Continuous flow systems offer several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced process control. acs.org The development of a continuous flow process for a key intermediate of an SHP2 inhibitor demonstrates the successful application of this technology for producing complex pyrazine-based molecules on a multi-kilogram scale. acs.org
Optimization of reaction steps is also crucial for scalability. This can involve developing new methods to improve yield and simplify purification, such as using a bisulfite-aldehyde complex as a stable intermediate or optimizing chlorination agents to eliminate hazardous fumes and increase yield. researchgate.netacs.org A simplified two-step synthesis of a pyrazine methylamine derivative with high yields (over 46% for each step) and mild reaction conditions (below 40 °C) has been reported as suitable for large-scale production due to its simple operation and stable intermediate. google.com These strategies are essential for the cost-effective and efficient industrial production of compounds like this compound.
Stereoselective and Regioselective Synthesis Considerations
The synthesis of this compound, an achiral molecule, does not inherently require stereoselective control. However, the creation of asymmetrically substituted pyrazines demands careful consideration of regioselectivity. The primary challenge lies in the controlled, sequential introduction of two different substituents onto the pyrazine core at the C2 and C6 positions.
A common and effective strategy commences with a dihalogenated pyrazine, such as 2,6-dichloropyrazine or 2-bromo-6-chloropyrazine. The differing reactivity of carbon-halogen bonds provides a handle for regiocontrol. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the oxidative addition step is more facile for a C-Br bond than for a C-Cl bond. rsc.orgnih.gov Consequently, starting with 2-bromo-6-chloropyrazine allows for the selective introduction of an aryl or other carbon-based substituent at the C6 position, leaving the C2-chloro substituent intact for a subsequent transformation. rsc.orgnih.gov
Following the initial cross-coupling, the remaining chlorine atom can be displaced by a nucleophile, such as an amine, via a nucleophilic aromatic substitution (SNAr) reaction. This two-step sequence—a regioselective palladium-catalyzed cross-coupling followed by an SNAr—is a robust method for accessing unsymmetrical 2,6-disubstituted pyrazines with high regiochemical fidelity.
Derivatization Strategies and Functionalization of this compound
The 2,6-disubstituted pyrazine scaffold is a key chemotype for kinase inhibitors, and the ability to functionalize it at multiple positions is crucial for optimizing biological activity. nih.govnih.gov
The synthesis of analogs of this compound is synthetically feasible and allows for extensive exploration of the chemical space around the pyrazine core. A modular approach starting from 2,6-dichloropyrazine enables the sequential introduction of diverse substituents.
For instance, one of the chlorine atoms can be displaced in an SNAr reaction with an aniline (B41778) derivative, such as 2-methoxyaniline. The second chlorine atom, now activated by the electron-donating amino group, can then undergo a palladium-catalyzed Suzuki coupling reaction. This allows for the introduction of a variety of aryl or heteroaryl moieties at the other position. An example of this is the coupling with (4-(methoxycarbonyl)phenyl)boronic acid, followed by ester hydrolysis, to install a 4-carboxyphenyl group. This sequence demonstrates the synthetic tractability of modifying both the 2- and 6-positions to generate libraries of analogs.
The chemical reactivity of the pyrazine heterocycle and its substituents dictates the possibilities for further derivatization.
Pyrazine Nitrogen Atoms : The pyrazine ring is a π-deficient system due to the presence of two electron-withdrawing nitrogen atoms. researchgate.net This electron deficiency makes the ring resistant to electrophilic aromatic substitution. acs.org The nitrogen atoms themselves are weakly basic and can be protonated or alkylated. However, such reactions form pyrazinium salts, which further deactivates the ring system towards electrophiles.
Exocyclic Amine Group : The exocyclic amine at the C2 position behaves like a typical aromatic amine, although its nucleophilicity is somewhat attenuated by the electron-withdrawing nature of the pyrazine ring. This group is amenable to a range of chemical transformations. It can readily undergo acylation with reagents like acetyl chloride or benzoylation. Furthermore, it can participate in reductive amination reactions with aldehydes or ketones in the presence of a reducing agent, allowing for the introduction of various alkyl substituents.
The modular synthesis of 2,6-disubstituted pyrazines is highly valuable for conducting Structure-Activity Relationship (SAR) studies, particularly in the context of drug discovery. By systematically altering the substituents at the C2 and C6 positions, researchers can probe the interactions of these molecules with biological targets and optimize properties like potency and selectivity.
In the development of casein kinase 2 (CSNK2A) inhibitors, a series of 2,6-disubstituted pyrazines were synthesized and evaluated. In this series, the analog featuring a (2-methoxyphenyl)amino group at one position and a 4-carboxyphenyl group at the other (a close analog of the title compound) demonstrated potent inhibition.
The SAR study revealed several key insights:
Modification at the Pyrazine 2-Position : The 4-carboxyphenyl substituent at the pyrazine 2-position was found to be optimal for CSNK2A activity, with little tolerance for additional modification.
Modification at the Pyrazine 6-Position : To improve selectivity against other kinases like PIM3, modifications were focused on the substituent at the pyrazine 6-position. The (2-methoxyphenyl)amino moiety was identified as an effective bioisosteric replacement for other groups like 6-isopropoxyindole. This substitution maintained potent in-cell target engagement for CSNK2A while improving kinome-wide selectivity.
The data below summarizes the in-cell target engagement for CSNK2A and PIM3 for selected analogs, illustrating the SAR. The selectivity ratio highlights the preference for CSNK2A inhibition over PIM3.
| Compound | Substituent at Pyrazine 6-Position | CSNK2A IC50 (nM) | PIM3 IC50 (nM) | Selectivity Ratio (PIM3/CSNK2A) |
|---|---|---|---|---|
| 6c | 6-Isopropoxyindole | 10 | 300 | 30 |
| 6d | 6-Isopropylaminoindole | 14 | 180 | 13 |
| 7c | 2-Methoxyaniline | 18 | 110 | 6.1 |
This systematic modification underscores the utility of derivatization in fine-tuning the pharmacological profile of the this compound scaffold.
Computational and Theoretical Investigations of 6 2 Methoxyphenyl Pyrazin 2 Amine
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical studies are fundamental in understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of a compound's electronic landscape.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for predicting the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. While specific DFT calculations for 6-(2-Methoxyphenyl)pyrazin-2-amine are not publicly available, studies on related structures, such as pyrazine (B50134) and methoxyphenyl derivatives, provide a strong framework for understanding its likely geometry.
For instance, DFT calculations on similar heterocyclic compounds are often performed using the B3LYP functional with a basis set like 6-311G++(d,p). chemrxiv.orgirjweb.com These calculations typically reveal that the pyrazine ring is planar, a characteristic feature of aromatic systems. The bond lengths within the pyrazine ring would be intermediate between single and double bonds, indicative of electron delocalization. The methoxy (B1213986) group attached to the phenyl ring introduces specific conformational possibilities, with the orientation of the methyl group relative to the ring being a key parameter. The stability of the molecule is determined by its total energy calculated after geometry optimization; a lower energy corresponds to a more stable conformation. In a related compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, DFT calculations were used to determine its stable structure. chemrxiv.org
Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Pyrazine Derivative (Hypothetical Data Based on Similar Compounds)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-N (Pyrazine) | ~1.33 Å |
| C-C (Pyrazine) | ~1.39 Å | |
| C-O (Methoxy) | ~1.36 Å | |
| O-CH3 (Methoxy) | ~1.43 Å | |
| Bond Angle | C-N-C (Pyrazine) | ~116° |
| N-C-C (Pyrazine) | ~122° | |
| C-O-C (Methoxy) | ~118° | |
| Dihedral Angle | Phenyl-Pyrazine | Variable, depends on rotation |
Note: This table is illustrative and based on typical values for similar molecular fragments. Actual values for this compound would require specific DFT calculations.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
For aromatic and heterocyclic compounds, the HOMO and LUMO are often delocalized π-orbitals. In this compound, the HOMO is expected to have significant contributions from the electron-rich aminopyrazine and methoxyphenyl rings. The LUMO is likely to be distributed across the electron-deficient pyrazine ring. The HOMO-LUMO energy gap for pyrimidine (B1678525) derivatives has been calculated using DFT, and it has been shown that such calculations are vital for understanding the charge transfer within the molecule. irjweb.com For a pyrimidine derivative, the HOMO and LUMO energies were calculated to be -6.2613 eV and -0.8844 eV, respectively, indicating its potential as both an electron donor and acceptor. irjweb.com
Table 2: Illustrative Frontier Orbital Energies and Related Parameters for a Heterocyclic Amine (Based on Published Data for Similar Compounds)
| Parameter | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2613 irjweb.com |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.8844 irjweb.com |
| HOMO-LUMO Energy Gap | ΔE | 5.3769 |
| Ionization Potential | I | 6.2613 |
| Electron Affinity | A | 0.8844 |
Note: The values in this table are from a study on N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine and are presented for illustrative purposes. irjweb.com
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed to aid in the assignment of experimental spectra. For this compound, ¹H and ¹³C NMR spectra would show characteristic signals for the protons and carbons in the pyrazine and methoxyphenyl rings. The chemical shifts would be influenced by the electron-donating amino and methoxy groups and the electron-withdrawing pyrazine ring. The natural abundance ¹³C-NMR spectra of related compounds like ampyrone and aminopyrine (B3395922) have been assigned with the aid of chemical shift theory and comparison with structurally similar compounds. nih.gov
IR Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Theoretical IR spectra can be calculated using DFT, which provides vibrational frequencies and their corresponding intensities. For this compound, characteristic IR peaks would include N-H stretching vibrations for the amine group (typically around 3300-3500 cm⁻¹), C-H stretching for the aromatic rings and methyl group (around 2900-3100 cm⁻¹), C=N and C=C stretching vibrations of the pyrazine and phenyl rings (in the 1400-1600 cm⁻¹ region), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).
UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) can be predicted using Time-Dependent DFT (TD-DFT). The π-systems of the pyrazine and methoxyphenyl rings are expected to give rise to electronic transitions in the UV region. A study on a pyrazine cadmium(II) tetrakis(4-methoxy-phenyl)-porphyrin compound showed characteristic absorption bands, and DFT calculations were in agreement with the experimental data. mdpi.com
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of molecules and their interactions with other molecules over time.
Conformational Analysis and Preferred Spatial Arrangements
The presence of the methoxy group at the ortho position of the phenyl ring can introduce steric hindrance, which will influence the preferred dihedral angle between the phenyl and pyrazine rings. A computational analysis of 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines highlighted the importance of conformational analysis in understanding receptor binding affinity. nih.gov Similarly, a study on 1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl showed that the nearly orthogonal 2-methoxyphenyl group disrupts typical packing arrangements. rsc.org Molecular mechanics and molecular dynamics simulations are often used to explore the potential energy surface of a molecule and identify its low-energy (i.e., more stable) conformations. Studies on saturated heterocycles have also utilized low-temperature NMR to understand conformational equilibria. rsc.orgrsc.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. Pyrazine derivatives are known to interact with various protein kinases, which are important targets in cancer therapy. nih.govgoogle.com
In a molecular docking simulation of this compound, the compound would be treated as a flexible ligand, and the target protein's binding site would be defined. The simulation would then explore various possible binding poses and score them based on factors like intermolecular energies, which include electrostatic and van der Waals interactions. A successful docking pose would likely involve hydrogen bonds between the amino group of the pyrazine ring and amino acid residues in the protein's active site. The methoxyphenyl group would likely occupy a hydrophobic pocket. Docking studies of pyrazole (B372694) derivatives with tyrosine kinase have shown that these molecules can bind deeply within the active site, forming key hydrogen bonds. nih.gov
Table 3: Illustrative Molecular Docking Results for a Pyrazole Derivative with a Protein Kinase (VEGFR-2)
| Compound | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bonds |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -10.09 nih.gov | Cys919, Asp1046 | 2 |
| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -8.57 nih.gov | Cys919 | 1 |
Note: This table presents data for pyrazole derivatives from a published study to illustrate the type of information obtained from molecular docking simulations. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior and Binding Affinity
Molecular Dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules and to estimate the binding affinity between a ligand, such as this compound, and its biological target. nih.govnih.gov This technique simulates the movement of atoms and molecules over time, providing insights into the conformational changes, stability of the ligand-protein complex, and the key interactions that govern binding. nih.govnih.gov
In the context of kinase inhibitors, MD simulations can reveal the flexibility of the inhibitor and the protein's binding pocket, including the flexible P-loop region which can differ between kinases. nih.gov By calculating the free energy of binding, these simulations can quantitatively predict the binding affinity, helping to rank potential drug candidates before their synthesis and experimental testing. While specific molecular dynamics simulation studies exclusively detailing the dynamic behavior of this compound were not prominently available in the reviewed literature, this computational approach is fundamental in the field for evaluating proposed inhibitors. nih.govchemrxiv.org For instance, MD simulations are applied to understand absorption mechanisms in amine solutions and to study intermediates in chemical reactions, demonstrating the versatility of this method. nih.govnih.gov
In Silico Prediction of Molecular Interactions and Physicochemical Characteristics
In silico methods, particularly molecular docking and the analysis of co-crystal structures, are crucial for predicting how a molecule like this compound binds to its target protein and which interactions are key to its activity. For the class of 2,6-disubstituted pyrazines, studies on the target kinase CSNK2A have provided detailed insights into their binding mode. nih.gov
| Predicted Interaction Type | Ligand Moiety | Protein Residue/Region | Reference |
| Salt Bridge / H-Bond | Carboxylic Acid | Catalytic Lysine (K68) | nih.gov |
| Hydrogen Bond | Pyrazine Nitrogen | Hinge Region Backbone | nih.gov |
| Favorable Conformation | Three-ring System | ATP-Binding Pocket | nih.gov |
The computational assessment of structural analogues and the use of bioisosteric replacements are cornerstone strategies in medicinal chemistry to optimize lead compounds. cambridgemedchemconsulting.comtcichemicals.com This approach has been applied to the 2,6-disubstituted pyrazine scaffold to which this compound belongs, with the goal of improving potency and selectivity for the target kinase CSNK2A over other kinases like PIM3. nih.govnih.gov
Research in this area has systematically explored modifications at both the 2- and 6-positions of the pyrazine ring. nih.gov At the 2-position, a 4'-carboxyphenyl substituent was identified as optimal for CSNK2A activity, with little tolerance for other modifications. nih.govnih.gov
| Pyrazine 6-Position Substituent | Relative CSNK2A Activity | Selectivity over PIM3 | Reference |
| 6-isopropoxyindole (6c) | High (nanomolar) | 30-fold | nih.gov |
| ortho-methoxy aniline (B41778) (7c) | Potent | Improved kinome-wide selectivity | nih.govnih.gov |
| 6-isopropylaminoindole (6d) | Potent | 13-fold | nih.gov |
| methyl ether (6b) | Less Active | Maintained PIM3 activity | nih.gov |
Mechanistic Biological Investigations of 6 2 Methoxyphenyl Pyrazin 2 Amine and Its Analogues
Elucidation of Molecular Targets and Downstream Signaling Pathways
Identification and Characterization of Protein Kinase Inhibition (e.g., CSNK2A, PIM3)
The 2,6-disubstituted pyrazine (B50134) scaffold, particularly with a 2-methoxyphenylamine at the 6-position, has been identified as a promising chemotype for the development of protein kinase inhibitors. nih.gov Extensive research has focused on its potent inhibitory activity against Casein Kinase 2 (CSNK2), a constitutively active serine/threonine kinase involved in a wide array of cellular processes, including cell growth, proliferation, and survival. nih.gov Dysregulation of CSNK2 is implicated in various diseases, making it a significant therapeutic target. nih.gov
One notable analogue, which features a 4'-carboxyphenyl group at the 2-position of the pyrazine ring, has been described as a potent dual inhibitor of both CSNK2A and PIM3 kinases. nih.gov PIM kinases are also serine/threonine kinases that play crucial roles in regulating cell proliferation and survival. nih.gov While this dual activity is significant, the potent inhibition of PIM3 by some analogues can limit their utility as specific pharmacological probes for studying CSNK2. nih.gov
To address this, structure-activity relationship (SAR) studies have been undertaken to enhance selectivity for CSNK2A over PIM3. These efforts have led to the development of analogues with significantly improved selectivity. For instance, replacing a 6-isopropylaminoindazole substituent with a 6-isopropoxyindole resulted in a compound with nanomolar in-cell target engagement for CSNK2A and a 30-fold selectivity over PIM3. nih.govnih.gov Further optimization, such as the use of isosteric ortho-methoxy anilines in place of the 6-isopropoxyindole, has generated analogues with even better kinome-wide selectivity while maintaining potent CSNK2A inhibition. nih.govnih.gov
The inhibitory activity of these compounds is often evaluated using in-cell target engagement assays, such as NanoBRET, which provide a more physiologically relevant measure of potency and selectivity compared to traditional in vitro enzyme assays. nih.gov
| Compound/Analogue | Target(s) | IC50 (in-cell NanoBRET) | Selectivity (CSNK2A vs. PIM3) | Key Structural Features |
| Analogue 2 | CSNK2A, PIM3 | 12 nM (CSNK2A), 18 nM (PIM3) | ~1.5-fold | 6-isopropylaminoindazole at 6-position |
| Analogue 6c | CSNK2A | Nanomolar | 30-fold | 6-isopropoxyindole at 6-position |
| Analogue 7c | CSNK2A | Potent | Improved kinome-wide selectivity | Ortho-methoxy aniline (B41778) at 6-position |
Exploration of Enzyme Inhibition Mechanisms (e.g., DprE1)
While the primary focus of research on 6-(2-methoxyphenyl)pyrazin-2-amine and its close analogues has been on kinase inhibition, the broader chemical space of heterocyclic compounds has been explored for inhibiting other critical enzymes, such as decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.gov DprE1 is a vital flavoenzyme in Mycobacterium tuberculosis responsible for a key step in the biosynthesis of essential cell wall components, arabinogalactan (B145846) and lipoarabinomannan. nih.gov
DprE1 catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to its keto intermediate, decaprenylphosphoryl-D-2-keto erythro pentose (B10789219) (DPX), using flavin adenine (B156593) dinucleotide (FAD) as a cofactor. nih.gov This intermediate is then reduced by DprE2 to form decaprenylphosphoryl-D-arabinose (DPA), the precursor for arabinan (B1173331) synthesis. nih.govnih.gov The essentiality of both DprE1 and DprE2 for mycobacterial viability makes them attractive targets for the development of new anti-tuberculosis drugs. nih.gov
Inhibitors of DprE1 can be broadly categorized into covalent and non-covalent inhibitors. nih.gov A well-known class of covalent inhibitors are the benzothiazinones (BTZs), which act as prodrugs. The nitro group on the BTZ core is reduced by the FADH₂ cofactor of DprE1 to a reactive nitroso derivative. nih.gov This derivative then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme. nih.gov Although direct inhibition of DprE1 by this compound itself is not prominently reported, the principles of targeting this enzyme through heterocyclic scaffolds are well-established.
Investigation of Receptor Binding and Modulation of Cellular Signaling Cascades
The biological effects of this compound analogues are primarily mediated through the inhibition of protein kinases like CSNK2, which in turn modulates various downstream cellular signaling cascades. nih.gov CSNK2 is a highly pleiotropic kinase that phosphorylates a vast number of substrates, including transcription factors, cell cycle regulators, and proteins involved in DNA repair. nih.gov By inhibiting CSNK2, these compounds can interfere with these fundamental cellular processes.
The dysregulation of CSNK2 activity is a hallmark of many cancers, where it promotes cell survival, proliferation, and resistance to apoptosis. nih.gov Therefore, inhibitors based on the this compound scaffold can block these pro-survival signals. For instance, the inhibition of CSNK2 has been shown to impede viral replication, highlighting the role of this kinase in host-pathogen interactions and the potential of its inhibitors as antiviral agents. nih.govnih.gov The optimized 2,6-disubstituted pyrazines have demonstrated inhibition of viral replication that is consistent with their level of CSNK2A activity. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
Quantitative and Qualitative SAR Analyses for Pyrazine Core and Substituent Effects
The biological activity and selectivity of the 2,6-disubstituted pyrazine series are highly dependent on the nature and position of the substituents on the pyrazine core. nih.govmdpi.com
Substituents at the 2-position of the Pyrazine Ring: Systematic modifications have revealed that a 4'-carboxyphenyl group at the 2-position of the pyrazine is optimal for potent CSNK2A inhibitory activity. nih.govnih.gov There appears to be little tolerance for additional modifications at this position, suggesting a specific and crucial interaction with the target kinase. nih.govnih.gov
Substituents at the 6-position of the Pyrazine Ring: The substituent at the 6-position plays a critical role in determining both potency and selectivity, particularly in distinguishing between CSNK2A and PIM kinases. nih.gov
Alkylaminoindazoles: While a 6-isopropylaminoindazole substituent confers potent dual inhibition of CSNK2A and PIM3, modifications to the alkyl group can shift this balance. nih.gov For example, removing the isopropyl group leads to a significant drop in activity against both kinases. nih.gov Adding a methyl or ethyl group restores kinase inhibition but with a preference for PIM3 over CSNK2A, indicating that a branched alkyl group is preferable for CSNK2A activity. nih.gov However, a larger cyclopentyl group was not well-tolerated by CSNK2A in this series. nih.gov
| 6-Position Substituent | Effect on CSNK2A Activity | Effect on PIM3 Activity | Selectivity (CSNK2A vs. PIM3) |
| Isopropylaminoindazole | Potent | Potent | Low |
| Aminoindazole (no alkyl) | Greatly reduced | Greatly reduced | N/A |
| Methylaminoindazole | Moderate | Potent | PIM3 selective |
| Ethylaminoindazole | Moderate | Potent | PIM3 selective |
| Isopropoxyindole | Potent | Reduced | 30-fold for CSNK2A |
| Isopropylaminoindole | Potent | Reduced | 13-fold for CSNK2A |
| Ortho-methoxy aniline | Potent | Reduced | Improved selectivity |
Design Principles for Optimizing Target Engagement and Potency
The SAR studies on the 2,6-disubstituted pyrazine series have illuminated several key design principles for optimizing the potency and selectivity of these kinase inhibitors. nih.govnih.govnih.gov
Modular Synthesis: The ability to readily synthesize analogues through modular approaches, such as palladium-catalyzed Suzuki coupling for the 2-position substituent, allows for systematic exploration of the chemical space. nih.gov This modularity is crucial for fine-tuning the properties of the lead compounds.
Bioisosteric Replacements: The successful use of bioisosteric replacements has been a key strategy for improving selectivity. The substitution of the 6-isopropoxyindole with an ortho-methoxy aniline demonstrated that different chemical scaffolds could occupy the same binding pocket and achieve a more favorable selectivity profile. nih.govnih.gov This highlights the importance of exploring diverse chemical matter to optimize target engagement.
Exploiting Subtle Binding Pocket Differences: The observation that minor changes to the 6-position substituent can dramatically shift the selectivity between CSNK2A and PIM3 suggests that there are subtle but exploitable differences in the ATP-binding pockets of these kinases, particularly around the P-loop. nih.gov For example, a methyl ether analogue (6b) was less active against CSNK2A but maintained its activity against PIM3, pointing to these subtle structural distinctions. nih.gov
Focus on In-Cell Activity: The emphasis on evaluating compounds using in-cell target engagement assays provides a more accurate prediction of their biological activity in a physiological context. nih.gov This approach ensures that the design principles are geared towards optimizing not just enzymatic inhibition but also cellular permeability and engagement with the target in its native environment.
By adhering to these design principles, researchers can continue to develop novel 2,6-disubstituted pyrazine derivatives with enhanced potency, selectivity, and ultimately, therapeutic potential.
Kinome-Wide Selectivity Profiling and Off-Target Analysis
The specificity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for off-target effects. For analogues of this compound, kinome-wide selectivity profiling has been instrumental in understanding their target engagement and identifying potential liabilities.
One key analogue, an ortho-methoxy aniline derivative (compound 7c), has demonstrated improved kinome-wide selectivity in thermal shift assays compared to other related pyrazine compounds. nih.gov While primarily targeting Casein Kinase 2 (CSNK2A), a serine/threonine kinase involved in a myriad of cellular processes, this analogue also exhibits off-target activity against a limited number of other kinases. nih.gov
Thermal shift assays revealed that at a concentration of 10 µM, the major off-target kinases for this analogue, with a temperature shift (Tm) of over 9°C, include DAPK3, PIM1, BIKE, MAPK15, and DYRK2. nih.gov Despite these interactions, the ortho-methoxy aniline analogue is considered to have a more favorable selectivity profile than other pyrazine-based inhibitors, such as the indazole and indole (B1671886) analogues, which showed a broader range of off-target interactions. nih.gov The improved selectivity of the ortho-methoxy aniline analogue highlights its potential as a more precise pharmacological tool for studying CSNK2A function. nih.gov
| Off-Target Kinase | Significance |
|---|---|
| DAPK3 | Death-associated protein kinase 3, involved in apoptosis. |
| PIM1 | Proto-oncogene serine/threonine-protein kinase, regulates cell proliferation and survival. |
| BIKE | BMP-2 inducible kinase, involved in bone morphogenetic protein signaling. |
| MAPK15 | Mitogen-activated protein kinase 15, also known as ERK8, involved in cell signaling. |
| DYRK2 | Dual-specificity tyrosine-phosphorylation-regulated kinase 2, involved in cell cycle regulation and apoptosis. |
Preclinical In Vitro Cellular and Molecular Studies
Investigation of Antiproliferative Mechanisms in Defined Cellular Models
The antiproliferative activity of this compound analogues is primarily attributed to their potent inhibition of CSNK2A. nih.gov Elevated activity of CSNK2A is a hallmark of many cancers, where it plays a crucial role in promoting cell survival, proliferation, and resistance to apoptosis. nih.gov By inhibiting CSNK2A, these compounds can disrupt these cancer-promoting pathways.
The off-target inhibition of PIM kinases by some analogues may also contribute to their antiproliferative effects. PIM kinases are involved in regulating cell proliferation and survival, and PIM3, in particular, is highly expressed in certain cancers, such as lung cancer. nih.gov The knockdown of PIM3 has been shown to induce apoptosis in lung cancer cell lines. nih.gov
While direct studies on this compound are limited, research on other pyrazine derivatives has provided insights into their antiproliferative mechanisms. For instance, a study on 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP) in chronic myeloid leukemia K562 cells demonstrated that this compound induced apoptosis and cell cycle arrest in the G0/G1 phase. nih.gov The pro-apoptotic effect was associated with the downregulation of the anti-apoptotic proteins Bcl2 and Survivin, and the upregulation of the pro-apoptotic protein Bax. nih.gov These findings suggest that pyrazine derivatives can exert their antiproliferative effects through the modulation of key regulators of apoptosis and the cell cycle.
Mechanistic Studies of Antimicrobial Activity (e.g., antibacterial, antifungal, antitubercular)
The antimicrobial potential of the pyrazine scaffold has been explored, although specific mechanistic studies on this compound are not extensively reported. Research on related pyrazine derivatives has indicated activity against various pathogens.
In the context of antitubercular activity, pyrazole-clubbed pyrazoline derivatives have been investigated. Molecular docking studies of these hybrids against Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis, suggest a plausible mechanism of action. acs.org This indicates that the pyrazine scaffold can be a component of molecules designed to target essential pathways in M. tuberculosis.
While some pyrazine derivatives have shown general antibacterial and antifungal activities, detailed mechanistic insights into how they exert these effects are still under investigation. nih.gov
Analysis of Antiviral Mechanisms in Viral Replication Models
The antiviral activity of this compound analogues is strongly linked to their inhibition of the host kinase CSNK2A. nih.govnih.gov CSNK2A has been identified as a crucial host factor for the replication of several viruses, including pathogenic β-coronaviruses like SARS-CoV-2. nih.gov
Mechanistic studies have shown that inhibition of CSNK2A can block viral replication. nih.gov The antiviral activity of CSNK2A inhibitors correlates with their potency in engaging the kinase within the cell. acs.org One of the proposed antiviral mechanisms is the inhibition of viral entry into the host cell. Specifically, CSNK2A inhibition has been shown to block the endocytosis of the SARS-CoV-2 spike protein. nih.govprobechem.com By targeting a host dependency factor like CSNK2A, these compounds offer a promising strategy for developing broad-spectrum antiviral therapies that may be less susceptible to viral mutations. nih.gov
The antiviral potency of pyrazine-based CSNK2A inhibitors has been demonstrated against murine hepatitis virus (MHV), a model for β-coronaviruses, with some analogues showing inhibition of viral replication at nanomolar concentrations. nih.govprobechem.com
Studies on Other Defined Biological Activities and their Underlying Molecular Processes
While the primary focus of research on this compound and its analogues has been on their kinase inhibitory, antiproliferative, and antiviral activities, the pyrazine scaffold is known for a diverse range of biological effects. For instance, a related xanthone (B1684191) derivative containing a 2-(4-(2-methoxyphenyl)piperazin-1-yl) moiety has been shown to exhibit antidepressant-like activity in animal models. nih.gov The mechanism for this effect was linked to the activation of serotonergic 5-HT1A and 5-HT2A/C receptors. nih.gov Although this compound is structurally distinct from this compound, it highlights the potential for this chemical motif to interact with various biological targets. No other defined biological activities for this compound have been detailed in the reviewed literature.
Preclinical In Vivo Mechanistic Investigations in Animal Models
Preclinical in vivo studies are essential to validate the therapeutic potential and understand the physiological effects of new chemical entities. For the 2,6-disubstituted pyrazine class of compounds, to which this compound belongs, there is limited but promising in vivo data.
A notable example is a pyrazine analogue (compound 1), which was reported to be a potent inhibitor of CSNK2A and demonstrated in vivo activity in a rat model of nephritis following intraperitoneal administration. nih.gov This finding suggests that the therapeutic effects observed in vitro can translate to a whole-animal system, although the specific mechanism in this model was not detailed in the available literature.
Currently, there are no specific preclinical in vivo mechanistic investigations reported for this compound itself. Further studies in animal models are warranted to elucidate its efficacy, pharmacokinetics, and mechanism of action in a physiological context.
Assessment of Pharmacodynamic Biomarkers in Relevant Animal Models
While direct in vivo pharmacodynamic biomarker data for this compound is not extensively detailed in publicly available research, studies on closely related 2,6-disubstituted pyrazine analogues provide valuable insights. For instance, a related pyrazine compound, known as compound 2 in one study, was shown to block the phosphorylation of CSNK2 substrates in cellular assays. nih.govnih.gov This compound also demonstrated promising pharmacokinetic properties in mice, including low intrinsic clearance and a long plasma half-life, which are essential for maintaining therapeutic concentrations in vivo. nih.govnih.gov
Although specific in vivo biomarker assessments for this compound analogues are not explicitly stated, the primary mechanism of action is understood to be the inhibition of CSNK2A. nih.govnih.govnih.gov Therefore, relevant pharmacodynamic biomarkers in animal models would likely involve the measurement of reduced phosphorylation of known CSNK2A substrates in tissue samples following administration of the compound.
Evaluation of Activity in Preclinical Disease Models (e.g., inflammatory models, antiviral models)
Analogues of this compound have demonstrated notable activity in preclinical models of both inflammatory disease and viral infections.
A precursor pyrazine compound, compound 1, which is a 9 nM inhibitor of CSNK2A, has shown in vivo activity in a rat model of nephritis. nih.gov This suggests a potential role for this class of compounds in treating inflammatory conditions.
In the realm of antiviral research, several pyrazine analogues have been evaluated for their ability to inhibit the replication of murine hepatitis virus (MHV), a non-pathogenic β-coronavirus that serves as a model for viruses like SARS-CoV-2. nih.govwikipedia.org The antiviral activity of these compounds, including the specific analogue 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid (compound 7c), was found to correlate with their potency in inhibiting CSNK2A. nih.govnih.gov This indicates that the antiviral effect is mediated through the inhibition of this host kinase. nih.govnih.gov
The table below summarizes the in vitro antiviral activity of several 2,6-disubstituted pyrazine analogues against Murine Hepatitis Virus (MHV).
| Compound | Description | CSNK2A IC50 (nM) | PIM3 IC50 (nM) | MHV IC50 (µM) | Reference |
|---|---|---|---|---|---|
| 4a | 6-aminoindazole analogue | 25 | 15 | 8.6 | nih.gov |
| 6c | 6-isopropoxyindole analogue | 1.5 | 45 | 0.8 | nih.govnih.gov |
| 6d | 6-isopropylaminoindole analogue | 2.2 | 29 | 1.1 | nih.gov |
| 7c | 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid | 1.7 | >1000 | 1.5 | nih.govnih.gov |
Mechanistic Insights from Animal Model Responses to this compound Analogues
The responses observed in animal models to analogues of this compound provide crucial mechanistic insights. The primary mechanism of action for the antiviral and potential anti-inflammatory effects of these compounds is the inhibition of the host protein kinase CSNK2A. nih.govnih.govnih.gov By targeting a host factor, these inhibitors can block viral replication, as demonstrated in the MHV model. nih.gov
A significant aspect of the development of these analogues has been the optimization of their selectivity. For example, the parent pyrazine compound (compound 2) was found to be a potent dual inhibitor of both CSNK2A and PIM3 kinase. nih.govnih.gov PIM3 is another kinase involved in cell proliferation and survival, and its inhibition could lead to off-target effects. nih.gov The analogue 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid (compound 7c) was specifically designed and shown to have improved selectivity for CSNK2A over PIM3, which is a desirable characteristic for a therapeutic agent. nih.govnih.gov
The in vivo activity of a related pyrazine in a rat model of nephritis further supports the role of CSNK2A in inflammatory processes and suggests that its inhibition by this class of compounds could be a viable therapeutic strategy. nih.gov The promising pharmacokinetic profile of these pyrazine analogues in mice, such as low clearance and long half-life, underpins their potential for in vivo efficacy. nih.govnih.gov
Advanced Research Applications and Future Directions for 6 2 Methoxyphenyl Pyrazin 2 Amine
Development as Chemical Probes for Biological Systems
Chemical probes are essential small molecules used to study and manipulate biological systems. The development of 6-(2-Methoxyphenyl)pyrazin-2-amine and its analogues as chemical probes is primarily centered on their ability to selectively inhibit specific protein kinases, thereby allowing for the detailed investigation of cellular signaling pathways.
Use in Target Validation and Pathway Deconvolution
Recent research has highlighted the potential of 2,6-disubstituted pyrazines, including derivatives of this compound, as potent and selective inhibitors of Casein Kinase 2 (CSNK2A). nih.govnih.gov CSNK2A is a protein kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, and DNA repair. nih.gov Its dysregulation is implicated in numerous diseases, such as cancer and viral infections, making it a significant therapeutic target. nih.gov
Derivatives of this compound have been instrumental in validating CSNK2A as a viable drug target. For instance, the ortho-methoxy aniline (B41778) derivative, referred to as compound 7c in a 2023 study by Galal et al., demonstrated potent in-cell target engagement for CSNK2A. nih.gov A key challenge in developing chemical probes is ensuring selectivity over other kinases to avoid off-target effects, which can confound experimental results. An earlier dual inhibitor, Pyrazine (B50134) 2 , was potent against both CSNK2A and PIM3 kinase, complicating its use as a specific probe for CSNK2A's role in lung cells where PIM3 is highly expressed. nih.gov The development of analogues like 7c , which replaces a 6-isopropoxyindole group with the ortho-methoxy aniline, successfully improved selectivity for CSNK2A over PIM3 and enhanced kinome-wide selectivity. nih.govresearchgate.net
This improved selectivity allows researchers to more accurately deconvolute the specific cellular pathways regulated by CSNK2A. By inhibiting CSNK2A with a high degree of specificity, scientists can observe the downstream effects on substrate phosphorylation and cellular processes, such as viral replication, without the confounding influence of PIM kinase inhibition. nih.govrsc.org The optimized 2,6-disubstituted pyrazines, including the ortho-methoxy aniline series, have shown that their inhibition of viral replication is consistent with their CSNK2A activity, further validating the kinase's role in viral life cycles. nih.govresearchgate.netrsc.org
The modular synthesis approach, involving Suzuki coupling to introduce the 4-carboxyphenyl substituent and subsequent substitution at the 6-position, allows for the systematic exploration of structure-activity relationships (SAR). nih.gov This has led to the identification of key structural features that govern potency and selectivity, providing a clear path for designing even more precise chemical probes for studying CSNK2A biology.
| Compound | CSNK2A IC₅₀ (nM) | PIM3 IC₅₀ (nM) | Selectivity (PIM3/CSNK2A) | Reference |
|---|---|---|---|---|
| Pyrazine 2 | 5 | <3 | ~0.6 | nih.gov |
| 6c (6-isopropoxyindole analogue) | - | - | 30-fold in cells | nih.govnih.gov |
| 7c (ortho-methoxy aniline analogue) | Potent in-cell engagement | Improved selectivity | Improved kinome-wide selectivity | nih.govresearchgate.net |
Design of Fluorescent or Affinity Probes
While derivatives of this compound have proven valuable as pharmacological probes for target validation, current published research does not specifically detail the design or synthesis of fluorescent or affinity-based probes derived from this compound. The development of such probes would be a logical next step, enabling techniques like fluorescence microscopy or affinity chromatography to visualize the subcellular localization of CSNK2A or to isolate its binding partners, respectively. The established synthetic routes could potentially be adapted to incorporate fluorescent tags or reactive groups for covalent binding to the target protein.
Integration into Materials Science and Supramolecular Chemistry
The application of this compound in materials science is not yet an established area of research. However, the inherent properties of the pyrazine core suggest potential avenues for exploration.
Role in Polymer Synthesis and Functional Materials
There is currently no specific information available on the use of this compound in polymer synthesis or the creation of functional materials. In broader contexts, pyrazine and amine-functionalized monomers have been used to create conjugated polymers and microporous organic polymers for applications in electronics and gas capture. researchgate.netacs.org The bifunctional nature of this compound, with its reactive amine group and potential for further functionalization on the phenyl and pyrazine rings, could theoretically allow it to be incorporated as a monomer in polymerization reactions, potentially imparting specific electronic or metal-coordinating properties to the resulting material.
Self-Assembly and Nanomaterial Applications
Similarly, there are no documented studies on the self-assembly or nanomaterial applications of this compound. The planar, aromatic nature of the pyrazine and phenyl rings suggests a potential for π-π stacking interactions, which are a driving force in supramolecular chemistry and the formation of ordered nanostructures. nih.gov Future research could explore whether this compound or its derivatives can form liquid crystals, gels, or other self-assembled systems, potentially for applications in sensing or drug delivery.
Emerging Research Avenues and Interdisciplinary Connections
The versatility of the pyrazine scaffold opens up numerous possibilities for interdisciplinary research, connecting chemistry with biology, medicine, and materials science.
Multi-Targeting Approaches and Polypharmacology
The concept of polypharmacology, where a single drug molecule is designed to interact with multiple biological targets, is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. The pyrazine scaffold is a common feature in many kinase inhibitors, which are often designed to target the ATP-binding site of these enzymes. nih.govnih.govrsc.orgrsc.org
Given that many diseases involve the dysregulation of multiple signaling pathways, a multi-targeting agent can offer superior efficacy and a reduced likelihood of drug resistance. The structure of this compound provides a foundation for the design of multi-target ligands. For example, modifications to the methoxyphenyl and amine substituents could be explored to create compounds that simultaneously inhibit multiple kinases or other relevant biological targets.
Table 2: Examples of Pyrazine-Containing Multi-Target Kinase Inhibitors
| Compound | Primary Targets | Therapeutic Area |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera |
| Bozitinib | c-Met | Cancer |
This table provides examples of approved or clinical-stage drugs with pyrazine or related scaffolds that act on multiple targets, highlighting the potential for this compound in this area.
High-Throughput Screening Library Development based on Pyrazine Scaffolds
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds for biological activity. researchgate.netharvard.eduresearchgate.net The development of diverse and well-characterized compound libraries is crucial for the success of HTS campaigns.
The pyrazine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. rsc.org As such, pyrazine derivatives, including those based on the this compound core, are valuable components of HTS libraries. By systematically creating a library of analogs with variations in the substituents on the pyrazine ring, researchers can explore a wide chemical space and increase the probability of identifying novel hits for a variety of biological targets.
Future efforts could focus on the design and synthesis of a focused library of compounds based on the this compound scaffold for screening against a wide range of biological targets, from enzymes to receptors.
Unresolved Questions and Future Research Trajectories for this compound
Despite the promising potential of the pyrazine scaffold, many questions regarding this compound remain unanswered. Future research should aim to address these gaps in our knowledge.
Key unresolved questions include:
What is the full spectrum of biological activity of this compound?
Can the compound or its derivatives be optimized to exhibit potent and selective herbicidal or pesticidal activity with a favorable environmental profile?
Does this compound possess any properties that could be harnessed for environmental remediation, such as metal chelation or photocatalytic activity?
What is the polypharmacological profile of this compound, and can it be rationally designed to modulate multiple targets for the treatment of complex diseases?
What are the most effective synthetic strategies for creating a diverse library of this compound analogs for high-throughput screening?
What are the structure-activity relationships that govern the biological activities of this class of compounds?
Future research trajectories should focus on a multidisciplinary approach, combining synthetic chemistry, biological screening, computational modeling, and environmental science to fully elucidate the potential of this compound and its derivatives. The exploration of this compound could lead to the discovery of new agrochemicals, environmental remediation tools, and innovative therapeutic agents. The future of pyrazine-based research is bright, with the potential for significant contributions to various scientific fields. marketresearchintellect.commdpi.com
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
